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These application notes provide a comprehensive overview of passivation techniques aimed at
improving the stability and performance of Germanium Selenide (GeSe) devices. The
protocols detailed below are based on established methods for two-dimensional (2D) materials
and can be adapted for GeSe device fabrication.

Introduction to GeSe Device Instability

Germanium Selenide (GeSe) is a promising 2D material for various electronic and
optoelectronic applications due to its anisotropic nature and suitable bandgap. However, the
performance and long-term stability of GeSe devices are often hindered by environmental
factors. The primary degradation mechanism is the interaction of the GeSe surface with
ambient oxygen and moisture, leading to the formation of unstable native oxides. This results in
the creation of trap states at the semiconductor-dielectric interface, which can degrade device
performance by causing:

 Increased off-state current: Trap states can act as leakage pathways.
o Reduced carrier mobility: Trapped charges can scatter charge carriers.

e Threshold voltage instability: Trapping and de-trapping of charges can cause shifts in the
threshold voltage.
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o Hysteresis in transfer characteristics: This is a direct consequence of charge trapping at the
interface.

Passivation of the GeSe surface is therefore crucial to protect it from the environment and to
reduce the density of interface trap states, thereby enhancing device stability and performance.

Key Passivation Techniques for GeSe Devices

Two of the most effective passivation strategies for 2D materials, which are applicable to GeSe,
are encapsulation with hexagonal boron nitride (h-BN) and the deposition of a high-k dielectric
layer like Aluminum Oxide (Al20s) via Atomic Layer Deposition (ALD).

Hexagonal Boron Nitride (h-BN) Encapsulation

Hexagonal boron nitride is an atomically flat, wide-bandgap insulator that is isostructural to
graphene. Its inert surface is free of dangling bonds and charge traps, making it an ideal
material for encapsulating sensitive 2D materials like GeSe.

Benefits of h-BN Encapsulation:

e Pristine Interface: The van der Waals interaction between h-BN and GeSe results in a clean
interface with a very low density of trap states.

» Environmental Barrier: A full encapsulation with h-BN effectively isolates the GeSe channel
from ambient oxygen and moisture.

e Improved Carrier Mobility: By reducing scattering from interface impurities and trapped
charges, h-BN encapsulation can significantly enhance the carrier mobility of the GeSe
channel.[1]

o Enhanced Stability: Devices encapsulated with h-BN show improved long-term stability and
reduced degradation over time.[2][3]

Aluminum Oxide (Al203) Passivation by Atomic Layer
Deposition (ALD)
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Atomic Layer Deposition is a thin-film deposition technique that allows for the growth of highly
uniform and conformal films with atomic-level thickness control. Al20s is a widely used high-k
dielectric that can serve as both a passivation layer and a gate dielectric.

Benefits of Al203 Passivation:

» Excellent Conformal Coverage: ALD allows for the uniform coating of the entire GeSe flake,
providing a complete barrier against the environment.

e Reduction of Dangling Bonds: The precursors used in the ALD process can react with and
passivate dangling bonds on the GeSe surface.

o Suppression of Dark Current: In photodetectors, Al203 passivation has been shown to
significantly reduce dark current by passivating surface states that act as leakage pathways.

[2]14]

o Improved Device Performance: Al20s passivation can lead to a higher on/off ratio and
improved subthreshold swing in field-effect transistors (FETS).

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance
improvement of GeSe and analogous 2D material devices after passivation. It is important to
note that direct comparative studies on GeSe are still emerging.

Table 1: Impact of h-BN Encapsulation on GeSe Carrier Mobility[1]

Mobility without h- Mobility with h-BN

Material System Carrier Type

BN (cm? V-1 s7?) (cm?V-is™?)
GeSe (with defects) Electron (x-direction) 705.29 1479.11
GeSe (with defects) Electron (y-direction) 701.40 1343.95
GeSe (with defects) Hole (x-direction) 630.85 1031.88
GeSe (with defects) Hole (y-direction) 481.37 864.44

Table 2: Effect of Al203 Passivation on Dark Current in Germanium Photodetectors[2][4]
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Device Structure Passivation Layer Dark Current at -1V Bias
Ni/Ge Schottky Diode Al203 >10x higher than GeOx
Ni/Ge Schottky Diode GeOx Order of magnitude lower
Ge MSM Photodetector None ~1 A

Ge MSM Photodetector GeOx 97 nA

Experimental Protocols

Protocol 1: Hexagonal Boron Nitride (h-BN)
Encapsulation of GeSe Devices (Dry Transfer Method)

This protocol describes a polymethyl methacrylate (PMMA)-assisted dry transfer method for

encapsulating exfoliated GeSe flakes with h-BN.

Materials and Equipment:

GeSe bulk crystals

e h-BN bulk crystals

o Si/SiO2 substrates

o Polydimethylsiloxane (PDMS) stamps

o Poly(methyl methacrylate) (PMMA)

e Solvents: Acetone, Isopropyl Alcohol (IPA)
» Micromechanical exfoliation tape

o Transfer stage with micromanipulators

e Optical microscope

e Hot plate
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Procedure:

e Substrate Preparation: Clean Si/SiOz substrates by sonicating in acetone and IPA for 5
minutes each, followed by drying with a nitrogen gun.

o Exfoliation of h-BN and GeSe:

o Exfoliate thin flakes of h-BN and GeSe from their respective bulk crystals onto separate
clean Si/SiOz substrates using micromechanical exfoliation tape.

o Identify suitable thin flakes (monolayer or few-layer) using an optical microscope.
o Preparation of the h-BN/PMMA Stack:
o Spin-coat a layer of PMMA onto a separate Si wafer.

o Mechanically bring a PDMS stamp into contact with the PMMA layer and then slowly peel
it back to pick up the PMMA film.

o Using the transfer stage, align the PMMA on the PDMS stamp over the desired h-BN flake
and bring it into contact.

o Slowly retract the stamp to pick up the h-BN flake. This creates the h-BN/PMMA/PDMS
stack.

e Transfer of Bottom h-BN:

o Align the h-BN/PMMA/PDMS stack over the target substrate where the GeSe device will
be fabricated.

o Slowly bring the stack into contact with the substrate.

o Gently heat the substrate on a hot plate to ~60-80°C to release the PMMA/h-BN from the
PDMS stamp.

o Dissolve the PMMA in acetone, leaving the bottom h-BN flake on the substrate.

e Transfer of GeSe:
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o Repeat the pick-up process (step 3) for the desired GeSe flake.
o Align the GeSe/PMMA/PDMS stack over the previously transferred bottom h-BN flake.

o Transfer the GeSe flake onto the h-BN as described in step 4.

o Transfer of Top h-BN (Encapsulation):

o Repeat the pick-up process (step 3) for another h-BN flake that will serve as the top
encapsulation layer.

o Align the top h-BN/PMMA/PDMS stack over the GeSe flake.
o Transfer the top h-BN flake to complete the encapsulation.
» Device Fabrication:
o Perform electron-beam lithography to define source and drain contact regions.
o Deposit metal contacts (e.g., Cr/Au) using thermal evaporation.

o Perform a lift-off process in acetone to remove the unpatterned metal.

Protocol 2: Al203 Passivation of GeSe Devices by
Atomic Layer Deposition (ALD)

This protocol outlines the deposition of an Al2Os passivation layer on a pre-fabricated GeSe
device.

Materials and Equipment:

GeSe device on a substrate (e.g., Si/SiOz2)

Atomic Layer Deposition (ALD) system

Trimethylaluminum (TMA) precursor

H20 precursor

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Nitrogen (N2) gas source

Procedure:

» Device Preparation: Fabricate the GeSe device (e.g., FET with source/drain contacts) on a
suitable substrate.

o Surface Cleaning (Optional but Recommended):

o Prior to loading into the ALD chamber, gently clean the device surface to remove any
organic residues from the fabrication process. A brief, low-power Oz plasma treatment can
be used, but care must be taken to avoid damaging the GeSe.

e ALD Process:

[e]

Load the GeSe device into the ALD reactor.

[e]

Purge the reactor with N2 gas.

o

Heat the substrate to the desired deposition temperature (typically 150-250°C for Al203 on
2D materials). A lower temperature may be beneficial to prevent damage to the GeSe.

o

Perform the Al203 deposition using sequential pulses of TMA and Hz0, separated by N2
purges. The number of cycles will determine the thickness of the Al2Os film. A typical
growth rate is ~1 A per cycle.

Step 1: TMA pulse: Introduce TMA into the chamber to react with the GeSe surface.

Step 2: N2 purge: Purge the chamber with N2 to remove any unreacted TMA and
byproducts.

Step 3: H20 pulse: Introduce H20 vapor to react with the TMA-functionalized surface.

Step 4: Nz purge: Purge the chamber with N2 to remove unreacted H20 and byproducts.

o Repeat these four steps for the desired number of cycles to achieve the target Al20s
thickness (e.g., 10-30 nm).
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¢ Post-Deposition Annealing (Optional):

o After deposition, the device can be annealed in a N2 atmosphere at a moderate
temperature (e.g., 200-300°C) to improve the quality of the Al20s film and the interface.
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Caption: GeSe device degradation pathway due to ambient exposure.
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Caption: Workflow for h-BN encapsulation of GeSe devices.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b009391?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Fabricated GeSe Device

Surface Cleaning
(Optional Oz Plasma)

Atomic Layer Deposition of Al20s

Post-Deposition Annealing
(Optional)

Passivated GeSe Device

Click to download full resolution via product page

Caption: Workflow for Al203 passivation of GeSe devices via ALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Passivation of
GeSe Devices to Enhance Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009391#passivation-techniques-for-improving-gese-
device-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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